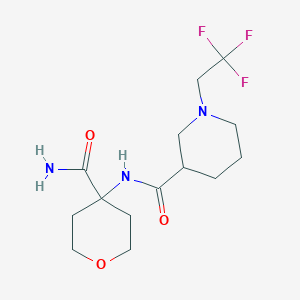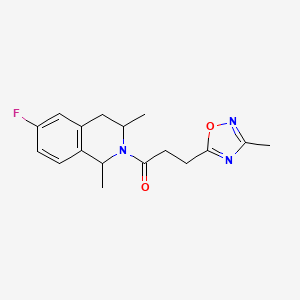![molecular formula C18H23N5O B6962188 2-[1-(1H-indazol-6-ylmethyl)pyrrolidin-2-yl]-1-(1-methylpyrazol-4-yl)ethanol](/img/structure/B6962188.png)
2-[1-(1H-indazol-6-ylmethyl)pyrrolidin-2-yl]-1-(1-methylpyrazol-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(1H-indazol-6-ylmethyl)pyrrolidin-2-yl]-1-(1-methylpyrazol-4-yl)ethanol is a complex organic compound that features a unique structure combining indazole, pyrrolidine, and pyrazole moieties. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-indazol-6-ylmethyl)pyrrolidin-2-yl]-1-(1-methylpyrazol-4-yl)ethanol typically involves multi-step organic reactions. The process often starts with the preparation of the indazole and pyrazole intermediates, followed by their coupling with pyrrolidine under specific conditions. Common reagents used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the reduction of the intermediate compound to yield the desired ethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(1H-indazol-6-ylmethyl)pyrrolidin-2-yl]-1-(1-methylpyrazol-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the indazole or pyrazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-[1-(1H-indazol-6-ylmethyl)pyrrolidin-2-yl]-1-(1-methylpyrazol-4-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which 2-[1-(1H-indazol-6-ylmethyl)pyrrolidin-2-yl]-1-(1-methylpyrazol-4-yl)ethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity or alter receptor signaling pathways, resulting in therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[1-(1H-indazol-6-ylmethyl)pyrrolidin-2-yl]-1-(1-methylpyrazol-4-yl)methanol
- **2-[1-(1H-indazol-6-ylmethyl)pyrrolidin-2-yl]-1-(1-methylpyrazol-4-yl)propane
Uniqueness
Compared to similar compounds, 2-[1-(1H-indazol-6-ylmethyl)pyrrolidin-2-yl]-1-(1-methylpyrazol-4-yl)ethanol exhibits unique properties due to the presence of the ethanol group. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable molecule for various applications.
Propiedades
IUPAC Name |
2-[1-(1H-indazol-6-ylmethyl)pyrrolidin-2-yl]-1-(1-methylpyrazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-22-12-15(10-20-22)18(24)8-16-3-2-6-23(16)11-13-4-5-14-9-19-21-17(14)7-13/h4-5,7,9-10,12,16,18,24H,2-3,6,8,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEYMQKUPHTXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(CC2CCCN2CC3=CC4=C(C=C3)C=NN4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-Hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carbonyl]-3-methylbenzonitrile](/img/structure/B6962109.png)
![1-(4-fluorophenyl)-N-[(2S)-2-hydroxypent-4-ynyl]-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B6962120.png)
![2-[[4-(3-Chlorothiophene-2-carbonyl)morpholin-2-yl]methyl-methylamino]acetamide](/img/structure/B6962123.png)
![[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6962127.png)
![1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]-2-(1-methylpyrazol-4-yl)ethanone](/img/structure/B6962130.png)
![3-[1-(2,3-dimethyl-1H-indole-7-carbonyl)piperidin-4-yl]oxybenzonitrile](/img/structure/B6962146.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-propylsulfonylpyrrolidine-2-carboxamide](/img/structure/B6962151.png)
![[4-(6-fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methylurea](/img/structure/B6962159.png)


![2-[1-[(1-Tert-butylpyrazol-4-yl)methyl]pyrrolidin-2-yl]-1-(1-methylpyrazol-4-yl)ethanol](/img/structure/B6962183.png)
![5-[[2-Methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]methyl]thiophene-3-carbonitrile](/img/structure/B6962189.png)
![N-(1-hydroxy-2-oxopyrrolidin-3-yl)-1-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6962191.png)
![1-(4-Methoxyphenyl)sulfonyl-4-[(3-methylfuran-2-yl)methyl]-1,4-diazepane](/img/structure/B6962193.png)
